molecular formula C17H20ClNO2 B13751137 2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride CAS No. 52401-02-2

2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride

Cat. No.: B13751137
CAS No.: 52401-02-2
M. Wt: 305.8 g/mol
InChI Key: VKWVQTNRDJWKBL-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is known for its unique structural features, which include a benzodioxole ring fused with a phenyl group and a dimethylaminoethyl side chain. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-phenyl-1,3-benzodioxole with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • Bis(2-(dimethylamino)ethyl) ether
  • 2-(Dimethylamino)ethanethiol

Uniqueness

2-(2-(Dimethylamino)ethyl)-2-phenyl-1,3-benzodioxole hydrochloride is unique due to its benzodioxole ring structure, which imparts distinct chemical and biological properties.

Properties

52401-02-2

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

dimethyl-[2-(2-phenyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride

InChI

InChI=1S/C17H19NO2.ClH/c1-18(2)13-12-17(14-8-4-3-5-9-14)19-15-10-6-7-11-16(15)20-17;/h3-11H,12-13H2,1-2H3;1H

InChI Key

VKWVQTNRDJWKBL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1(OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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